N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide, with the chemical formula C26H33N3O2, is a compound that features a complex molecular structure. It is characterized by its unique functional groups, including an imidazole ring and a benzamide moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound is documented in several chemical databases, including PubChem and ChemRTP, which provide detailed information regarding its structure, properties, and potential applications . Its synthesis and derivatives have been explored in patent literature, highlighting its relevance in drug development .
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide can be classified under the category of organic compounds, specifically within the subcategories of amides and phenolic compounds. Its structural components suggest it may have biological activity, particularly as a pharmaceutical agent.
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide typically involves several steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess purity .
The molecular structure of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide includes:
The compound's structural representation can be described using SMILES notation: O=C(Nc2ccc(OC(CCCCCCCN1C=CN=N1)c2))c1ccccc1
. Its molecular weight is approximately 433.56 g/mol.
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side reactions. Analytical methods such as mass spectrometry are used to monitor reaction progress.
The mechanism of action for N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide likely involves interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and infections, suggesting potential therapeutic uses for this compound .
Relevant data regarding melting point and boiling point are not extensively documented but can be inferred from similar compounds in literature .
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide has potential applications in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5